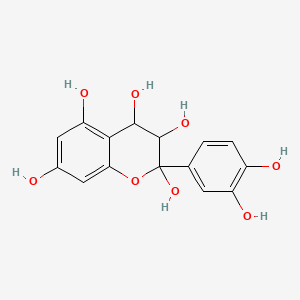

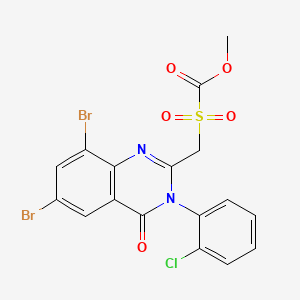

Flavan, 2,3,3',4,4',5,7-heptahydroxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Flavan, 2,3,3’,4,4’,5,7-heptahydroxy- is a polyphenolic compound belonging to the flavonoid family. Flavonoids are widely distributed in the plant kingdom and are known for their diverse biological activities. This particular compound is characterized by its multiple hydroxyl groups, which contribute to its potent antioxidant properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of flavan, 2,3,3’,4,4’,5,7-heptahydroxy- typically involves the condensation of phenylalanine derived from the shikimate pathway with malonyl-CoA obtained from citrate produced by the tricarboxylic acid cycle . This leads to the formation of naringenin chalcone, a key precursor in flavonoid biosynthesis. The exact nature of the molecular species that undergo polymerization and the mechanism of assembly in proanthocyanidins are still under investigation .

Industrial Production Methods: Industrial production of flavonoids, including flavan, 2,3,3’,4,4’,5,7-heptahydroxy-, often involves the extraction from plant sources such as cocoa liquor, where C-glycosidic flavans can be isolated . Advanced techniques like chemoenzymatic synthesis and kinetic resolution are also employed to produce these compounds with high stereoselectivity .

Analyse Chemischer Reaktionen

Types of Reactions: Flavan, 2,3,3’,4,4’,5,7-heptahydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple hydroxyl groups, which can participate in hydrogen bonding and electron transfer processes .

Common Reagents and Conditions: Common reagents used in the reactions of flavan, 2,3,3’,4,4’,5,7-heptahydroxy- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve mild temperatures and neutral to slightly acidic pH .

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of the parent compound. These derivatives often exhibit enhanced or modified biological activities compared to the original compound .

Wissenschaftliche Forschungsanwendungen

Flavan, 2,3,3’,4,4’,5,7-heptahydroxy- has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and its ability to scavenge free radicals . In biology, it is investigated for its role in plant defense mechanisms against abiotic and biotic stress . In medicine, it is explored for its potential anti-inflammatory, anticancer, and antimicrobial activities . Industrially, it is used in the production of functional foods and nutraceuticals due to its health-promoting properties .

Wirkmechanismus

The mechanism of action of flavan, 2,3,3’,4,4’,5,7-heptahydroxy- involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of signaling pathways such as the PI3K-Akt signaling pathway and the TNF signaling pathway . The compound’s antioxidant activity is attributed to its ability to donate hydrogen atoms and neutralize free radicals .

Vergleich Mit ähnlichen Verbindungen

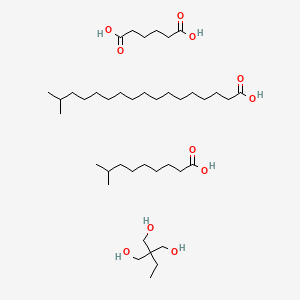

Similar Compounds: Similar compounds to flavan, 2,3,3’,4,4’,5,7-heptahydroxy- include other flavonoids such as catechin, epicatechin, and gallocatechin . These compounds share a common benzopyran skeleton but differ in the number and position of hydroxyl groups.

Uniqueness: What sets flavan, 2,3,3’,4,4’,5,7-heptahydroxy- apart from its counterparts is its high degree of hydroxylation, which enhances its antioxidant capacity and biological activity . This makes it a particularly potent compound for various applications in health and industry.

Eigenschaften

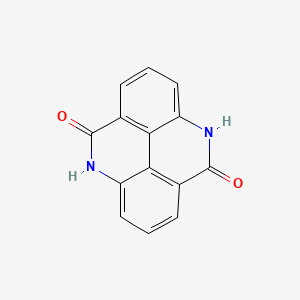

CAS-Nummer |

64296-43-1 |

|---|---|

Molekularformel |

C15H14O8 |

Molekulargewicht |

322.27 g/mol |

IUPAC-Name |

2-(3,4-dihydroxyphenyl)-3,4-dihydrochromene-2,3,4,5,7-pentol |

InChI |

InChI=1S/C15H14O8/c16-7-4-10(19)12-11(5-7)23-15(22,14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-14,16-22H |

InChI-Schlüssel |

RSIWDPWARBOFLC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C2(C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)